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molecular formula C10H12O2 B3431554 2,3,5-Trimethyl-4-hydroxybenzaldehyde CAS No. 91060-95-6

2,3,5-Trimethyl-4-hydroxybenzaldehyde

Cat. No. B3431554
M. Wt: 164.20 g/mol
InChI Key: LRRULYRVDZNOOF-UHFFFAOYSA-N
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Patent
US08846982B2

Procedure details

A mixture of 2,3,6-trimethylphenol (5 g, 0.036 mol) and hexamethylenetetramine (2.06 g, 0.0147 mol) in acetic acid (20 ml) was stirred at 115° C. for 2 hrs. The solvent (10 ml) was distilled and 20% (v/v) H2SO4 (20 ml) was added, and then the mixture was stirred at 115° C. for 20 min. The mixture was then poured on ice cold water (50 ml) and the separated solid was filtered, washed well with cold water (25 ml) and suck-dried. The wet cake was dried at 90° C. for 2 hrs under vacuum to yield 2,3,5-trimethyl-4-hydroxy-benzaldehyde (4.5 g, 75%; Table 1, no. 12).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[C:4]([CH3:9])[C:3]=1[OH:10].C1N2CN3CN(C2)CN1C3.[C:21](O)(=[O:23])C>>[CH3:8][C:7]1[C:2]([CH3:1])=[C:3]([OH:10])[C:4]([CH3:9])=[CH:5][C:6]=1[CH:21]=[O:23]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1=C(C(=CC=C1C)C)O
Name
Quantity
2.06 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
was stirred at 115° C. for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent (10 ml) was distilled
ADDITION
Type
ADDITION
Details
20% (v/v) H2SO4 (20 ml) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred at 115° C. for 20 min
Duration
20 min
ADDITION
Type
ADDITION
Details
The mixture was then poured on ice cold water (50 ml)
FILTRATION
Type
FILTRATION
Details
the separated solid was filtered
WASH
Type
WASH
Details
washed well with cold water (25 ml)
CUSTOM
Type
CUSTOM
Details
suck-dried
CUSTOM
Type
CUSTOM
Details
The wet cake was dried at 90° C. for 2 hrs under vacuum
Duration
2 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=C(C=O)C=C(C(=C1C)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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